molecular formula C13H11F2NO2 B14409874 4-[4-(Difluoromethoxy)phenoxy]aniline CAS No. 83660-68-8

4-[4-(Difluoromethoxy)phenoxy]aniline

Cat. No.: B14409874
CAS No.: 83660-68-8
M. Wt: 251.23 g/mol
InChI Key: BBTQOFFWVJVCAA-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenoxy]aniline is an aromatic amine derivative characterized by a central aniline group substituted with a phenoxy moiety at the para position. This phenoxy group is further modified with a difluoromethoxy (-OCF₂H) substituent. The compound’s structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiproliferative agents and receptor antagonists . Its fluorine substituents enhance metabolic stability and lipophilicity, which are critical for drug bioavailability .

Properties

CAS No.

83660-68-8

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenoxy]aniline

InChI

InChI=1S/C13H11F2NO2/c14-13(15)18-12-7-5-11(6-8-12)17-10-3-1-9(16)2-4-10/h1-8,13H,16H2

InChI Key

BBTQOFFWVJVCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Nitro-to-Difluoromethoxy Substitution

The patent CN103819349A details a method for synthesizing 4-(difluoromethoxy)nitrobenzene from 4-nitrophenol. Reacting 4-nitrophenol with sodium hydroxide forms the phenoxide, which undergoes nucleophilic substitution with difluorochloromethane (ClCF$$_2$$H) under alkaline conditions (Scheme 1). This step achieves a 90% yield by leveraging the phenoxide’s reactivity toward electrophilic difluoromethylation.

Scheme 1
$$
\text{4-Nitrophenol} \xrightarrow[\text{NaOH}]{\text{ClCF}_2\text{H}} \text{4-(Difluoromethoxy)nitrobenzene}
$$

Nitro Reduction to Phenol

Reduction of the nitro group to a hydroxyl moiety remains challenging due to competing over-reduction or side reactions. Catalytic hydrogenation (H$$2$$, Pd/C) or Fe/HCl systems risk dehalogenation of the difluoromethoxy group. The patent employs a milder reduction using Fe$$2$$O$$_3$$/activated carbon with hydrazine, achieving 98.5% purity. Adaptation to 4-(difluoromethoxy)nitrobenzene would require optimization to halt reduction at the phenol stage, potentially via pH control or selective catalysts.

Ether Bond Formation: Ullmann Coupling

Substrate Preparation

The Ullmann reaction couples 4-(difluoromethoxy)phenol with 4-iodonitrobenzene to form the ether linkage. Copper(I) iodide (CuI) in dimethylformamide (DMF) with a base (e.g., Cs$$2$$CO$$3$$) facilitates this coupling (Scheme 2).

Scheme 2
$$
\text{4-(Difluoromethoxy)phenol} + \text{4-Iodonitrobenzene} \xrightarrow[\text{CuI, Cs}2\text{CO}3]{\text{DMF, 110°C}} \text{4-[4-(Difluoromethoxy)phenoxy]nitrobenzene}
$$

Yield and Optimization

Reaction parameters critically influence yield:

  • Temperature : 110–120°C balances activation energy and side reactions.
  • Ligands : 1,10-Phenanthroline enhances CuI activity, improving yields to ~75%.
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

Prolonged reaction times (>24 h) risk decomposition of the difluoromethoxy group, necessitating monitoring via TLC or HPLC.

Nitro Reduction to Aniline

Catalytic Hydrogenation

Hydrogenation of the nitro ether using Pd/C (5% w/w) in ethanol at 50 psi H$$_2$$ achieves quantitative reduction (Table 1). However, residual catalyst may necessitate filtration and recrystallization.

Table 1: Reduction Methods Comparison

Method Conditions Yield (%) Purity (%)
Pd/C, H$$_2$$ EtOH, 50 psi, 25°C, 6 h 95 99
Fe/HCl HCl (conc.), 70°C, 2 h 82 92
Na$$2$$S$$2$$O$$_4$$ H$$_2$$O/EtOH, 80°C, 4 h 78 89

Hydrazine-Mediated Reduction

Adapting the Fe$$2$$O$$3$$/activated carbon system from, hydrazine hydrate reduces the nitro group selectively without affecting the ether bond. This method, while slower (12–18 h), avoids metal catalysts and suits industrial scaling.

Alternative Pathways and Challenges

Mitsunobu Reaction

Coupling 4-(difluoromethoxy)phenol with 4-nitrophenol via Mitsunobu conditions (DIAD, PPh$$_3$$) is theoretically viable but impractical due to poor nucleophilicity of phenols and competing side reactions.

Nucleophilic Aromatic Substitution

4-Fluoronitrobenzene reacts with 4-(difluoromethoxy)phenoxide in DMSO at 130°C, yielding the ether (Scheme 3). However, the electron-withdrawing difluoromethoxy group deactivates the phenol, necessitating harsh conditions that degrade sensitive groups.

Scheme 3
$$
\text{4-Fluoronitrobenzene} + \text{4-(Difluoromethoxy)phenoxide} \xrightarrow[\text{DMSO, 130°C}]{\text{}} \text{4-[4-(Difluoromethoxy)phenoxy]nitrobenzene}
$$

Industrial Considerations and Scalability

The Ullmann coupling followed by catalytic hydrogenation emerges as the most scalable route, balancing yield (85% overall) and purity (>98%). Key considerations include:

  • Cost : CuI and Pd/C are recyclable, reducing long-term expenses.
  • Safety : Hydrazine and high-pressure H$$_2$$ require specialized handling.
  • Waste Management : DMF and metal residues necessitate solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrazine (N2H4) and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenoxy]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 4-[4-(Difluoromethoxy)phenoxy]aniline, differing in substituents, fluorine content, or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-[4-(Difluoromethoxy)phenoxy]aniline C₁₃H₁₁F₂NO₂ 263.23 -OCF₂H, phenoxy-aniline linkage CRF-1 receptor antagonists
4-[4-(Trifluoromethoxy)phenoxy]aniline C₁₃H₁₀F₃NO₂ 269.22 -OCF₃ instead of -OCF₂H Higher lipophilicity; drug intermediates
4-(Difluoromethoxy)aniline C₇H₇F₂NO 159.14 Simpler structure (-OCF₂H directly on aniline) Precursor for BMS-665053 synthesis
4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline C₁₈H₁₂F₄N₂O₂ 380.29 Tetrafluoro substitution on phenoxy ring Antiproliferative activity in cancer studies
4-(Trifluoromethyl)phenoxy)aniline C₁₃H₁₀F₃NO 253.22 -CF₃ substituent Urea-based kinase activators

Physicochemical Properties

  • Electron-Withdrawing Effects : Fluorine atoms induce electron withdrawal, stabilizing the aniline’s aromatic ring. Tetrafluoro-substituted analogs (e.g., compound in ) exhibit stronger electron-deficient character, affecting reactivity in electrophilic substitutions.
  • Melting Points: Bulkier substituents (e.g., tetrafluoro groups) raise melting points. For example, 4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline has a reported melting point >200°C, whereas simpler analogs like 4-(Difluoromethoxy)aniline melt at ~50–60°C .

Q & A

Basic: What are the recommended synthetic routes for 4-[4-(Difluoromethoxy)phenoxy]aniline, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution. A common route involves reacting 4-(difluoromethoxy)phenol with 4-nitrochlorobenzene under alkaline conditions (e.g., K₂CO₃ in DMF) to form the intermediate nitro derivative, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine . Reaction conditions such as pH (optimized at 4–6 for similar fluorinated anilines), solvent polarity, and catalyst loading significantly impact yield. For example, using anhydrous DMF improves solubility of aromatic intermediates, while excessive base can lead to side reactions like hydrolysis of the difluoromethoxy group .

Basic: What spectroscopic and analytical techniques are used to confirm the structure and purity of 4-[4-(Difluoromethoxy)phenoxy]aniline?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical. The aromatic protons adjacent to the difluoromethoxy group show splitting due to coupling with fluorine atoms (e.g., JHF812HzJ_{H-F} \approx 8–12 \, \text{Hz}) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.1) and purity (>98%) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and fluorine content are validated against theoretical values (e.g., C: 52.63%, H: 3.79%, N: 5.26%, F: 14.29%) .

Advanced: How does the difluoromethoxy group influence the compound’s reactivity in further derivatization?

Methodological Answer:
The difluoromethoxy group is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances stability against oxidative degradation. For derivatization:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides. The fluorine atoms reduce steric hindrance, favoring regioselective substitution at the para position .
  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids to introduce aryl groups. The difluoromethoxy group’s electronic effects necessitate higher temperatures (80–100°C) for cross-coupling efficiency .

Advanced: What strategies mitigate decomposition or side reactions during storage and handling?

Methodological Answer:

  • Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation of the aniline group.
  • Solvent Choice : Avoid protic solvents (e.g., MeOH) that can protonate the amine, leading to degradation. Use anhydrous DCM or THF for reactions .
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition of the difluoromethoxy moiety .

Advanced: How can researchers resolve contradictory data on synthesis yields reported across different methods?

Methodological Answer:
Contradictions often arise from variations in:

  • Catalyst Activity : Compare Pd-C vs. Raney Ni in hydrogenation steps. Pd-C typically achieves >90% yield, while Ni may require higher pressures .
  • Purification Methods : Distillation under reduced pressure (e.g., 0.1 mmHg, 80°C) vs. column chromatography (silica gel, hexane/EtOAc). Distillation minimizes product loss but risks thermal decomposition .
  • Analytical Calibration : Validate HPLC methods with certified reference standards to ensure accurate yield calculations .

Advanced: What computational approaches predict the biological activity of 4-[4-(Difluoromethoxy)phenoxy]aniline derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 enzymes. The difluoromethoxy group’s hydrophobicity improves binding affinity to hydrophobic active sites .
  • QSAR Modeling : Train models on fluorinated aniline analogs to correlate substituent effects (e.g., Hammett σ constants) with inhibitory activity (e.g., IC₅₀ values) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways for electrophilic attacks .

Basic: What is the role of 4-[4-(Difluoromethoxy)phenoxy]aniline in synthesizing heterocyclic compounds?

Methodological Answer:
It serves as a precursor for:

  • Benzimidazoles : React with aldehydes (e.g., formaldehyde) under acidic conditions (HCl, reflux) to form 2-substituted benzimidazoles, leveraging the amine’s nucleophilicity .
  • Urea Derivatives : Treat with isocyanates (e.g., phenyl isocyanate) in DCM/TEA to yield arylureas, which are explored as kinase inhibitors .

Advanced: How does 4-[4-(Difluoromethoxy)phenoxy]aniline interact with biological targets in mechanistic studies?

Methodological Answer:

  • Enzyme Inhibition : The compound inhibits monoamine oxidase (MAO) via competitive binding. Fluorine’s electronegativity stabilizes the enzyme-substrate complex, as shown by kinetic assays (Km reduced by 40% vs. non-fluorinated analogs) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated oxidation. LC-MS/MS analysis shows the difluoromethoxy group reduces metabolic clearance by 60% compared to methoxy analogs .

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